10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one
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Overview
Description
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one is an organic compound with the molecular formula C21H14O It is a member of the dibenzocycloheptene family, characterized by a tricyclic structure consisting of two benzene rings fused to a seven-membered cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one can be synthesized through a multi-step process. One common method involves the reaction of diphenyl ketone with hydroxylamine to form diphenyl ketone oxime, which then undergoes cyclization to yield the target compound . Another synthetic route involves the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5H-dibenzo[a,d]cyclohepten-5-one: Lacks the phenyl group at the 10-position.
10-methyl-5H-dibenzo[a,d]cyclohepten-5-one: Contains a methyl group instead of a phenyl group at the 10-position.
10-ethyl-5H-dibenzo[a,d]cyclohepten-5-one: Contains an ethyl group at the 10-position.
Uniqueness
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one is unique due to the presence of the phenyl group at the 10-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
CAS No. |
14659-82-6 |
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Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
9-phenyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C21H14O/c22-21-17-11-5-4-10-16(17)14-20(15-8-2-1-3-9-15)18-12-6-7-13-19(18)21/h1-14H |
InChI Key |
BVNBQDWDDAHDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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